
Methyl 3-fluoro-4-hydroxy-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-4-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C8H6FIO3 It is a derivative of benzoic acid, featuring fluorine, hydroxyl, and iodine substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-hydroxy-5-iodobenzoate typically involves the esterification of 3-fluoro-4-hydroxy-5-iodobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high-quality product suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoro-4-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-fluoro-4-oxo-5-iodobenzoate.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, forming methyl 3-fluoro-4-hydroxybenzoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of methyl 3-fluoro-4-hydroxy-5-azidobenzoate or methyl 3-fluoro-4-hydroxy-5-cyanobenzoate.
Oxidation: Formation of methyl 3-fluoro-4-oxo-5-iodobenzoate.
Reduction: Formation of methyl 3-fluoro-4-hydroxybenzoate.
Applications De Recherche Scientifique
Methyl 3-fluoro-4-hydroxy-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing novel compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine and iodine atoms can enhance the compound’s interaction with biological targets.
Medicine: Explored for its potential use in drug development. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Mécanisme D'action
The mechanism of action of Methyl 3-fluoro-4-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-fluoro-2-hydroxy-4-iodobenzoate
- Methyl 3-fluoro-5-iodobenzoate
- Methyl 4-hydroxy-3-iodobenzoate
Uniqueness
Methyl 3-fluoro-4-hydroxy-5-iodobenzoate is unique due to the specific arrangement of its substituents. The combination of fluorine, hydroxyl, and iodine atoms on the aromatic ring provides distinct chemical properties that are not observed in its analogs. This uniqueness makes it a valuable compound for various applications, as it can offer different reactivity and interaction profiles compared to similar compounds.
Propriétés
Formule moléculaire |
C8H6FIO3 |
|---|---|
Poids moléculaire |
296.03 g/mol |
Nom IUPAC |
methyl 3-fluoro-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H6FIO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |
Clé InChI |
FJNJRYPFAZXKNX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)I)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)

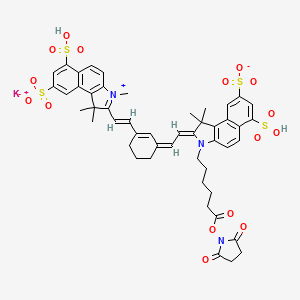
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
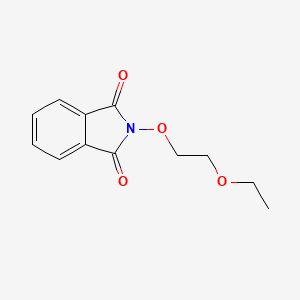
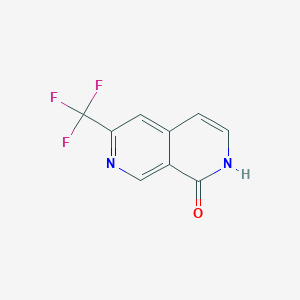


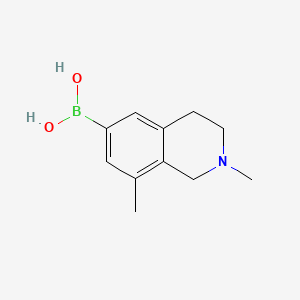
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
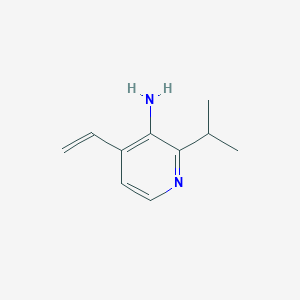
![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)
